N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound primarily utilized in research settings. Its complex structure includes multiple functional groups that may contribute to its biological activity and potential applications in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 459.5 g/mol .
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can be achieved through various organic synthesis techniques. Common methods include:
The synthesis may require specific catalysts and solvents to facilitate the reactions. For instance, using polar aprotic solvents can enhance the solubility of reactants, while catalysts such as triethylamine might be employed to drive the reaction to completion.
The molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can be represented using various chemical notation systems:
InChI=1S/C25H27N3O5/c1-18-4-11-22(12-5-18)34(30,31)28(21-9-7-20(26)8-10-21)17-25(29)27-15-14-19-6-13-23(32-2)24(16-19)33-3/h4-13,16H,14-15,17H2,1-3H3,(H,27,29)
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F
The compound has a complexity rating of 730 and an exact mass of 459.213 g/mol . Its structural features include multiple aromatic rings and functional groups that are likely responsible for its biological activity.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide may undergo various chemical reactions typical for amides and aromatic compounds:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields and selectivity.
Potential mechanisms include:
Further studies are required to elucidate its precise mechanism of action through biochemical assays and receptor binding studies.
The compound typically appears as a solid at room temperature. Its melting point and boiling point have not been extensively reported but can be inferred from similar compounds.
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the identity and purity of this compound .
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has potential applications in:
Further research may reveal additional applications in drug development or as a tool compound in biochemical studies.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4